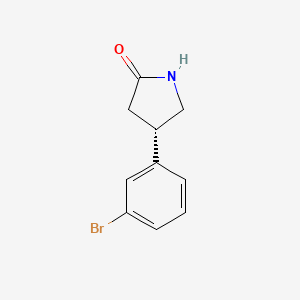![molecular formula C15H9ClN4O2 B15057396 5-(2-(3-Chlorophenyl)benzo[d]oxazol-5-yl)-1,3,4-oxadiazol-2-amine](/img/structure/B15057396.png)
5-(2-(3-Chlorophenyl)benzo[d]oxazol-5-yl)-1,3,4-oxadiazol-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(2-(3-Chlorophenyl)benzo[d]oxazol-5-yl)-1,3,4-oxadiazol-2-amine is a complex organic compound that belongs to the class of oxadiazole derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The presence of both benzoxazole and oxadiazole moieties in the structure imparts unique chemical and biological properties to this compound.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-(3-Chlorophenyl)benzo[d]oxazol-5-yl)-1,3,4-oxadiazol-2-amine typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of Benzoxazole Ring: The benzoxazole ring can be synthesized by the reaction of 2-aminophenol with a suitable carboxylic acid derivative, such as 3-chlorobenzoic acid, in the presence of a dehydrating agent like polyphosphoric acid.
Formation of Oxadiazole Ring: The oxadiazole ring can be formed by the cyclization of a suitable hydrazide with a carboxylic acid derivative. For instance, the reaction of 3-chlorobenzohydrazide with an appropriate carboxylic acid derivative in the presence of a dehydrating agent like phosphorus oxychloride can yield the desired oxadiazole ring.
Coupling of Benzoxazole and Oxadiazole Rings: The final step involves the coupling of the benzoxazole and oxadiazole rings. This can be achieved by reacting the benzoxazole derivative with the oxadiazole derivative in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions. Additionally, continuous flow reactors and other advanced technologies may be employed to scale up the production process.
Analyse Chemischer Reaktionen
Types of Reactions
5-(2-(3-Chlorophenyl)benzo[d]oxazol-5-yl)-1,3,4-oxadiazol-2-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Nucleophilic substitution can be carried out using nucleophiles like sodium azide or sodium methoxide, while electrophilic substitution can be achieved using electrophiles like bromine or chlorine.
Major Products Formed
Oxidation: Oxidation of the compound can yield various oxidized derivatives, depending on the reaction conditions.
Reduction: Reduction can lead to the formation of reduced derivatives, such as amines or alcohols.
Substitution: Substitution reactions can yield a variety of substituted derivatives, depending on the nature of the substituents and reaction conditions.
Wissenschaftliche Forschungsanwendungen
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It has been investigated for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: The compound has shown promise as a potential therapeutic agent for the treatment of various diseases, including cancer and infectious diseases.
Industry: It can be used as an intermediate in the synthesis of other valuable compounds, such as pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of 5-(2-(3-Chlorophenyl)benzo[d]oxazol-5-yl)-1,3,4-oxadiazol-2-amine is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. For example, the compound may inhibit certain enzymes or receptors, leading to the modulation of various biological processes. Further research is needed to elucidate the exact molecular targets and pathways involved.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzoxazole Derivatives: Compounds like 2-(3-chlorophenyl)benzoxazole and 2-(4-chlorophenyl)benzoxazole share structural similarities with 5-(2-(3-Chlorophenyl)benzo[d]oxazol-5-yl)-1,3,4-oxadiazol-2-amine.
Oxadiazole Derivatives: Compounds like 2-amino-1,3,4-oxadiazole and 2-(3-chlorophenyl)-1,3,4-oxadiazole are structurally related to the compound .
Uniqueness
The uniqueness of this compound lies in the combination of both benzoxazole and oxadiazole moieties in its structure. This dual functionality imparts unique chemical and biological properties to the compound, making it a valuable target for further research and development.
Eigenschaften
Molekularformel |
C15H9ClN4O2 |
|---|---|
Molekulargewicht |
312.71 g/mol |
IUPAC-Name |
5-[2-(3-chlorophenyl)-1,3-benzoxazol-5-yl]-1,3,4-oxadiazol-2-amine |
InChI |
InChI=1S/C15H9ClN4O2/c16-10-3-1-2-8(6-10)13-18-11-7-9(4-5-12(11)21-13)14-19-20-15(17)22-14/h1-7H,(H2,17,20) |
InChI-Schlüssel |
IYQSFVAFMJEBRT-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC(=C1)Cl)C2=NC3=C(O2)C=CC(=C3)C4=NN=C(O4)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




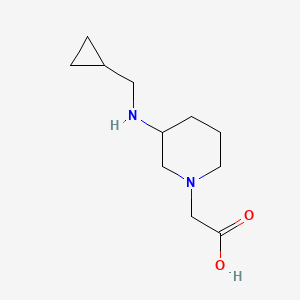
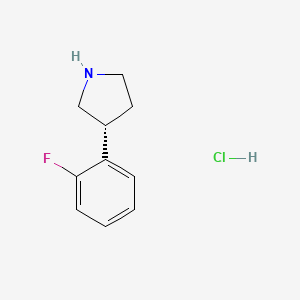
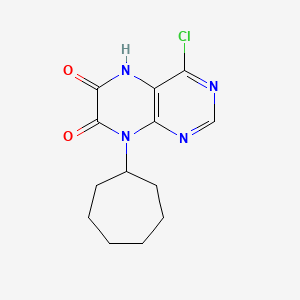
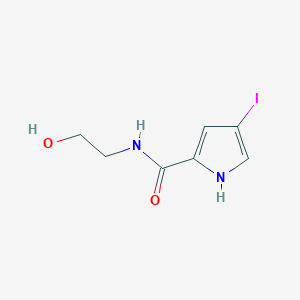

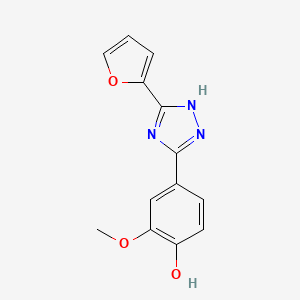
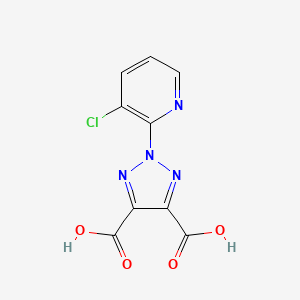
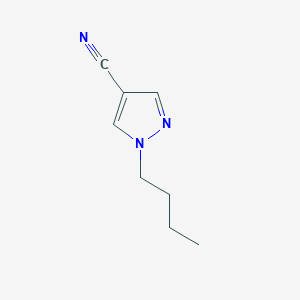
![3-Methyl-6-(4-methyl-3-nitrophenyl)imidazo[2,1-b]thiazole-2-carboxylic acid](/img/structure/B15057360.png)
